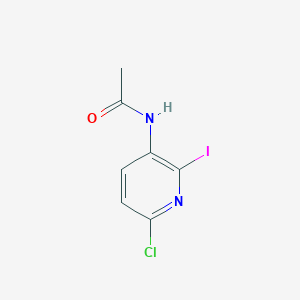
N-(6-Chloro-2-iodopyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Chloro-2-iodopyridin-3-yl)acetamide is an organic compound with the molecular formula C7H6ClIN2O It is a derivative of pyridine, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, and an acetamide group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-iodopyridin-3-yl)acetamide typically involves the halogenation of a pyridine derivative followed by acetamidation. One common method includes:
Halogenation: Starting with 3-aminopyridine, the compound undergoes chlorination using thionyl chloride to introduce the chlorine atom at the 6-position.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine monochloride or another iodine source to introduce the iodine atom at the 2-position.
Acetamidation: Finally, the iodinated intermediate reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Chloro-2-iodopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium cyanide, or organometallic reagents can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
N-(6-Chloro-2-iodopyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6-Chloro-2-iodopyridin-3-yl)acetamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The acetamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Chloro-2-bromopyridin-3-yl)acetamide
- N-(6-Chloro-2-fluoropyridin-3-yl)acetamide
- N-(6-Chloro-2-methylpyridin-3-yl)acetamide
Uniqueness
N-(6-Chloro-2-iodopyridin-3-yl)acetamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the acetamide group provides a distinct chemical profile compared to its analogs, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H6ClIN2O |
|---|---|
Molekulargewicht |
296.49 g/mol |
IUPAC-Name |
N-(6-chloro-2-iodopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6ClIN2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |
InChI-Schlüssel |
QWGGYMULSFEABJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(N=C(C=C1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


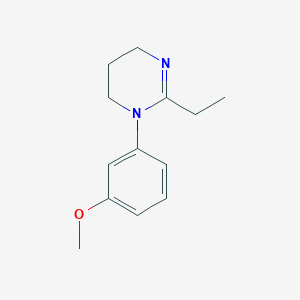
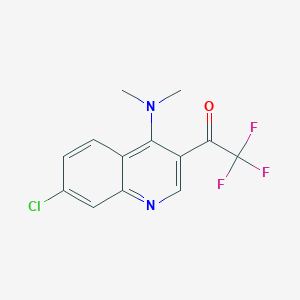
![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)

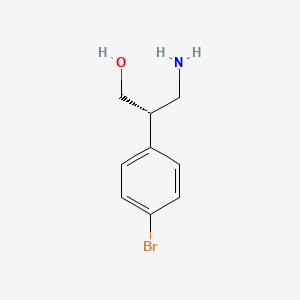
![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)


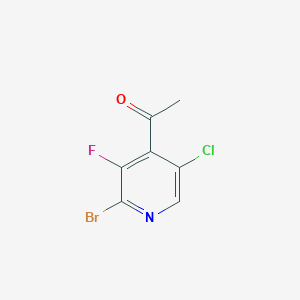

![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)


